Iveme

Description

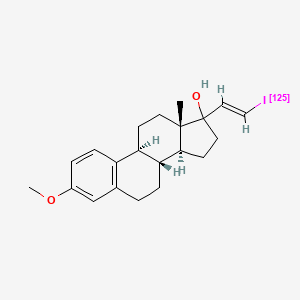

Structure

3D Structure

Properties

CAS No. |

85549-75-3 |

|---|---|

Molecular Formula |

C21H27IO2 |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-17-[(E)-2-(125I)iodanylethenyl]-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H27IO2/c1-20-9-7-17-16-6-4-15(24-2)13-14(16)3-5-18(17)19(20)8-10-21(20,23)11-12-22/h4,6,11-13,17-19,23H,3,5,7-10H2,1-2H3/b12-11+/t17-,18-,19+,20+,21?/m1/s1/i22-2 |

InChI Key |

CNXYYKZZDGUKQL-WOFXFJSVSA-N |

SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(/C=C/[125I])O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2(C=CI)O)CCC4=C3C=CC(=C4)OC |

Synonyms |

17 alpha-(125I)iodovinylestradiol-3-methyl ether 17-iodovinylestradiol-3-methyl ether IVEME |

Origin of Product |

United States |

Foundational & Exploratory

Ivermectin's In Vitro Mechanisms of Action: A Technical Guide

Introduction

Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a widely used antiparasitic agent with a well-established safety profile in humans.[1][2] Initially developed for veterinary use, it was approved for human use in 1987 to treat onchocerciasis (river blindness) and has since become essential in combating other parasitic diseases like lymphatic filariasis and scabies.[1][3] In recent years, in vitro studies have revealed a broader spectrum of biological activity, including antiviral, anti-inflammatory, and anticancer effects. This has sparked significant interest in repurposing ivermectin for a variety of other indications.[4][5]

This technical guide provides an in-depth overview of the core in vitro mechanisms of action of ivermectin, focusing on its molecular targets and the cellular pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Primary Antiparasitic Mechanism: Targeting Glutamate-Gated Chloride Channels

The principal mechanism of ivermectin's anthelmintic and insecticidal activity is its high-affinity potentiation of glutamate-gated chloride ion channels (GluClRs) found exclusively in the nerve and muscle cells of invertebrates.[6][7][8]

1.1 Molecular Interaction

Ivermectin binds to a site on the GluClR distinct from the glutamate binding site, acting as a positive allosteric modulator.[6][9] This binding locks the channel in an open conformation, leading to a sustained influx of chloride ions (Cl⁻).[1] The increased intracellular Cl⁻ concentration causes hyperpolarization of the neuronal or muscle cell membrane, rendering it less responsive to excitatory stimuli. This ultimately results in flaccid paralysis and death of the parasite.[1][3][10] The high selectivity of ivermectin for invertebrates is due to the absence of GluClRs in vertebrates and its low affinity for mammalian ligand-gated ion channels.[8]

Caption: Ivermectin's primary antiparasitic mechanism of action.

1.2 Experimental Protocol: Electrophysiological Recording of GluClR Activity

This protocol outlines a method to measure ivermectin's effect on GluClRs expressed in a heterologous system, such as Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the target invertebrate GluClR. Oocytes are then incubated for 2-5 days to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant voltage (e.g., -60 mV).

-

Agonist and Ivermectin Application: The oocyte is perfused with a baseline buffer. Glutamate (the natural agonist) is applied to elicit a baseline current response. After washout, ivermectin is added to the perfusion buffer at varying concentrations, followed by a co-application with glutamate.

-

Data Acquisition: Changes in membrane current are recorded continuously. The potentiation of the glutamate-induced current by ivermectin is measured and analyzed to determine parameters like EC₅₀ (half-maximal effective concentration).

In Vitro Antiviral Mechanisms

Ivermectin has demonstrated broad-spectrum antiviral activity in vitro against a range of RNA and DNA viruses, although the concentrations required are often significantly higher than those used for antiparasitic therapy.[5][11][12] The primary proposed antiviral mechanism involves the inhibition of host nuclear transport machinery.

2.1 Inhibition of Importin α/β-Mediated Nuclear Transport

A key mechanism underlying ivermectin's broad-spectrum antiviral activity is its specific inhibition of the host's importin α/β1 (IMPα/β1)-mediated nuclear import pathway.[13][14] Many viruses utilize this pathway to transport their own essential proteins (such as integrase for HIV-1 or non-structural proteins for Dengue and Zika virus) into the host cell nucleus to facilitate replication.[5][13][14][15] Ivermectin is thought to bind to the IMPα armadillo (ARM) repeat domain, causing an allosteric change that prevents it from binding to IMPβ1. This destabilizes the IMPα/β1 heterodimer, thereby blocking the nuclear import of viral cargo proteins.[14]

Caption: Ivermectin inhibits viral replication by blocking nuclear import.

2.2 Other Proposed Antiviral Mechanisms

-

Flavivirus NS3 Helicase Inhibition: Ivermectin has been shown to be a potent inhibitor of the NS3 helicase activity of several flaviviruses, including Dengue virus and Zika virus, which is essential for viral RNA replication.[16][17]

-

SARS-CoV-2 Replication Inhibition: Early in the COVID-19 pandemic, ivermectin was reported to inhibit SARS-CoV-2 replication in Vero-hSLAM cells, with a single treatment causing an approximate 5000-fold reduction in viral RNA at 48 hours.[11][12][18] However, subsequent studies suggested this effect occurs at concentrations that are not readily achievable in vivo and may be linked to host cell cytotoxicity or nonspecific membrane perturbations.[15][19][20]

2.3 Quantitative Data: In Vitro Antiviral Activity of Ivermectin

| Virus | Cell Line | Assay Type | Endpoint | IC₅₀ / EC₅₀ (µM) | Citation(s) |

| SARS-CoV-2 | Vero/hSLAM | Viral RNA Yield | 48h post-infection | ~2.0 | [11] |

| SARS-CoV-2 | Vero E6 | Viral Replication | - | ~5.0 | [15] |

| Zika Virus (African) | LLC-MK2 | Viral Growth | - | 7.4 - 21.3 | [21] |

| Zika Virus (Asian) | LLC-MK2 | Viral Growth | - | 4.0 - 11.6 | [21] |

| Zika Virus (African) | C6/36 (mosquito) | Viral Growth | - | 10.1 - 17.4 | [21] |

| Zika Virus (Asian) | C6/36 (mosquito) | Viral Growth | - | 8.0 - 15.6 | [21] |

| Dengue Virus | LLC-MK2 | Plaque Formation | 24h post-infection | ~10.4 (9.16 µg/mL) | [17] |

| HIV-1 | - | Nuclear Import | - | Potent Inhibition | [14] |

2.4 Experimental Protocol: SARS-CoV-2 Antiviral Assay

This protocol is based on the methodology used to first identify ivermectin's in vitro activity against SARS-CoV-2.[11][12]

Caption: Experimental workflow for an in vitro SARS-CoV-2 inhibition assay.

-

Cell Culture: Vero/hSLAM cells are seeded in 24-well plates and incubated overnight to allow for the formation of a confluent monolayer.

-

Viral Infection: The cell culture medium is removed, and cells are infected with the SARS-CoV-2 virus at a specific multiplicity of infection (MOI), for example, 0.1. The infection is allowed to proceed for 2 hours.

-

Drug Treatment: The viral inoculum is removed, and the cells are washed. Fresh medium containing either ivermectin (e.g., at 5 µM) or a vehicle control (e.g., DMSO) is added to the wells.

-

Incubation: The treated, infected cells are incubated for 48 hours at 37°C.

-

Quantification of Viral RNA: After incubation, the cell lysate is collected, and total RNA is extracted. The amount of viral RNA is quantified using a quantitative real-time polymerase chain reaction (qRT-PCR) assay targeting a specific viral gene.

-

Data Analysis: The cycle threshold (Ct) values from the qRT-PCR are used to calculate the viral RNA copy number. The reduction in viral RNA in the ivermectin-treated samples is then compared to the vehicle control to determine the level of inhibition.

In Vitro Anti-inflammatory Mechanisms

Ivermectin has demonstrated potent anti-inflammatory properties in various in vitro models, primarily by inhibiting the production of pro-inflammatory cytokines.[22][23][24]

3.1 Inhibition of the NF-κB Signaling Pathway

A central mechanism for ivermectin's anti-inflammatory effect is its ability to block the nuclear factor-kappa B (NF-κB) signaling pathway.[22][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit is typically translocated into the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[22] In vitro studies have shown that ivermectin can suppress the LPS-induced translocation of the NF-κB p65 subunit into the nucleus in murine macrophages.[22][23] By blocking this key transcriptional activator, ivermectin effectively reduces the production of these key inflammatory mediators.

Caption: Ivermectin inhibits cytokine production by blocking NF-κB pathway.

3.2 Quantitative Data: In Vitro Anti-inflammatory Activity

| Cell Line | Stimulus | Cytokine | Ivermectin Conc. | % Inhibition / Effect | Citation(s) |

| RAW 264.7 | LPS (1 µg/ml) | TNF-α | Varies | Significant Decrease | [22] |

| RAW 264.7 | LPS (1 µg/ml) | IL-1β | Varies | Significant Decrease | [22] |

| RAW 264.7 | LPS (1 µg/ml) | IL-6 | Varies | Significant Decrease | [22] |

| Mouse Splenocytes | ConA | IL-2 | 0.1 - 1 µM | Dose-dependent decrease | [26] |

| Mouse Splenocytes | ConA | IFN-γ | 0.1 - 1 µM | Dose-dependent decrease | [26] |

3.3 Experimental Protocol: Macrophage Cytokine Production Assay

-

Cell Culture: RAW 264.7 murine macrophages are seeded in 96-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of ivermectin or a vehicle control for 1-2 hours before stimulation.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response. A set of control wells remains unstimulated.

-

Incubation: The plates are incubated for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: After incubation, the cell culture supernatants are carefully collected.

-

Cytokine Measurement (ELISA): The concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations in the ivermectin-treated groups are compared to the LPS-only control group to determine the percentage of inhibition. A cell viability assay (e.g., MTT assay) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[22]

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular and molecular biology-based update for ivermectin against COVID-19: is it effective or non-effective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 7. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antivirus effectiveness of ivermectin on dengue virus type 2 in Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labourdiscovery.ilo.org [labourdiscovery.ilo.org]

- 12. research.monash.edu [research.monash.edu]

- 13. An ivermectin – atorvastatin combination impairs nuclear transport inhibiting dengue infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ivermectin is a specific inhibitor of importin α/β-mediated nuclear import able to inhibit replication of HIV-1 and den… [ouci.dntb.gov.ua]

- 15. journals.asm.org [journals.asm.org]

- 16. FEvIR Platform [fevir.net]

- 17. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 18. The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-dose ivermectin for early treatment of COVID-19 (COVER study): a randomised, double-blind, multicentre, phase II, dose-finding, proof-of-concept clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. scienceopen.com [scienceopen.com]

- 22. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice | Semantic Scholar [semanticscholar.org]

- 25. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Discovery and Development of Ivermectin: A Technical Guide

Abstract

This technical guide provides an in-depth chronicle of the discovery and development of Ivermectin, a broad-spectrum antiparasitic agent that has had a profound impact on global health. The narrative traces the journey from the initial isolation of Streptomyces avermitilis from a Japanese soil sample to the synthesis of Ivermectin and its subsequent development for both veterinary and human applications. This document details the key scientific milestones, experimental methodologies, and the unique public-private partnership that facilitated its widespread use in combating devastating parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis. It is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of this Nobel Prize-winning discovery.

Introduction

Ivermectin, a semi-synthetic derivative of the avermectin family of macrocyclic lactones, stands as a landmark achievement in modern medicine.[1][2] Its discovery and development were the result of a pioneering international collaboration between the Kitasato Institute in Japan and the Merck Sharp & Dohme (MSD) Research Laboratories in the United States.[2] Initially introduced as a revolutionary veterinary drug for controlling a wide range of internal and external parasites, its true "wonder drug" status was cemented with its successful application in human medicine.[1][3] This guide will explore the scientific journey of Ivermectin, from the foundational discovery of its natural precursor to its pivotal role in global campaigns to eliminate neglected tropical diseases.

The Discovery of Avermectin

The story of Ivermectin begins in the 1970s with a systematic screening program for novel antimicrobial and antiparasitic agents from natural sources.

Isolation of Streptomyces avermitilis

Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute in Tokyo, focused his research on isolating and culturing microorganisms from soil samples collected across Japan.[4] His team employed innovative techniques to selectively isolate and culture rare actinomycetes, a group of bacteria known for producing a diverse array of bioactive compounds.[5] In 1970, a particular strain of actinomycete was isolated from a soil sample collected near a golf course in Kawana, on the southeast coast of Honshu, Japan.[6] This strain, later identified as a new species, was named Streptomyces avermitilis.[7][8]

The Merck-Kitasato Collaboration

Under a research agreement, Dr. Ōmura's team sent cultured broths from promising microbial isolates to the Merck Institute for Therapeutic Research in New Jersey, USA.[9] There, a team led by Dr. William C. Campbell was tasked with screening these samples for anthelmintic properties.[5]

Preclinical Development and the Birth of Ivermectin

The initial screening at Merck was crucial in identifying the potent antiparasitic activity within the S. avermitilis culture.

Experimental Protocols: In Vivo Anthelmintic Screening

The Merck team utilized an in vivo screening model, which was instrumental in identifying the specific activity of the avermectins while filtering out non-specific toxicity.[7]

Protocol: Primary Anthelmintic Screening in Mice [7]

-

Animal Model: Laboratory mice.

-

Parasite: Nematospiroides dubius (now known as Heligmosomoides polygyrus), an intestinal nematode that establishes chronic infections in mice.[7][10]

-

Procedure:

-

Mice were experimentally infected with N. dubius.

-

The fermentation broth from the S. avermitilis culture (designated OS-3153) was mixed with standard milled mouse feed (Purina Lab Chow).[11]

-

Infected mice were fed this medicated diet for a period of six consecutive days.[7]

-

A control group of infected mice received a non-medicated diet.

-

-

Endpoint Measurement: The primary endpoint was the complete clearance of worms from the gastrointestinal tract of the treated mice. Fecal egg counts and adult worm burdens were assessed post-treatment.[11]

One culture from the S. avermitilis isolate demonstrated remarkable efficacy, completely clearing the N. dubius infection in the initial test.[5][7]

Identification and Optimization of Avermectins

Following the successful in vivo screening, the active compounds were isolated and characterized.

-

Compound Isolation: Merck chemists isolated a family of eight closely related 16-membered macrocyclic lactones, which they named "avermectins" (from a meaning "without" and vermis meaning "worms").[5][12]

-

Potency and Selection: Among the various avermectins, "avermectin B1" was identified as the most potent component when administered orally.[5] Avermectin B1 is a mixture of two homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).

-

Creation of Ivermectin: To enhance its safety profile and stability, Avermectin B1 underwent a chemical modification process.[13] Selective catalytic hydrogenation of the double bond at the C22-23 position of Avermectin B1 yielded 22,23-dihydroavermectin B1, a compound that was named Ivermectin .[5] This new derivative retained the high potency of its parent compound but with an improved safety margin.[13]

Clinical Development for Human Use

The extraordinary success of Ivermectin in veterinary medicine prompted investigations into its potential for treating human parasitic diseases.[14] This transition was championed by Dr. Mohammed Aziz at Merck, who, in collaboration with the World Health Organization (WHO), spearheaded the clinical development for onchocerciasis.[6][9]

Onchocerciasis (River Blindness)

At the time, existing treatments for onchocerciasis, caused by the filarial worm Onchocerca volvulus, were highly toxic and difficult to administer.[1]

Protocol: Phase I Clinical Trials (1981) [9]

-

Objective: To assess the safety, tolerability, and microfilaricidal activity of Ivermectin in humans infected with O. volvulus.

-

Study Population:

-

Initial trial: 32 patients in Senegal.

-

Follow-up trial: 20 West African immigrants in Paris.

-

-

Methodology:

-

Dose-Escalation Design: The study began with a very low single dose of 5 µg/kg to ensure safety.

-

Doses were gradually increased in subsequent cohorts.

-

Efficacy Assessment: The primary parasitological endpoint was the reduction in the density of microfilariae in the skin. Skin snips were taken from patients before and at various intervals after treatment, and the number of emerging microfilariae was counted.

-

Safety Monitoring: Patients were closely monitored for adverse reactions, particularly the Mazzotti reaction (a hypersensitivity response to dying microfilariae), and for any ocular side effects.

-

-

Key Findings:

These initial trials confirmed that Ivermectin was a safe and potent microfilaricidal agent in humans, paving the way for larger-scale studies and its eventual registration for human use in 1987 under the brand name Mectizan®.[5][6]

Lymphatic Filariasis (Elephantiasis)

Following its success against onchocerciasis, Merck, in collaboration with the TDR (Special Programme for Research and Training in Tropical Diseases), initiated trials in the mid-1980s to evaluate Ivermectin's efficacy against lymphatic filariasis, caused by worms such as Wuchereria bancrofti.[9]

-

Clinical Trials: Multi-center field trials were conducted to evaluate Ivermectin alone and in combination with diethylcarbamazine (DEC).[9]

-

Combination Therapy: Studies showed that co-administration of Ivermectin with albendazole was highly effective.[16] Ivermectin paralyzes the microfilariae, while albendazole disrupts the parasite's metabolism.[16][17] This dual-action combination became the cornerstone of global campaigns to eliminate lymphatic filariasis.[6]

Quantitative Data Summary

The efficacy of Ivermectin has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from its development.

Table 1: Preclinical Efficacy of Avermectins in Animal Models

| Compound | Animal Model | Parasite | Route of Administration | Efficacy | Reference |

|---|---|---|---|---|---|

| Avermectin | Mouse | Heligmosomoides polygyrus | Oral (medicated feed) | 100% worm clearance | [7] |

| Ivermectin | Jird | Trichostrongylus colubriformis | Oral | High efficacy | [7] |

| Ivermectin | Sheep | Various nematodes | Oral | High efficacy | [7] |

| Ivermectin | Cattle | Various nematodes | Subcutaneous injection (200 µg/kg) | Complete clearance of infections |[18] |

Table 2: Clinical Efficacy of Ivermectin in Onchocerciasis

| Parameter | Dose | Time Post-Treatment | Result | Reference |

|---|---|---|---|---|

| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 2 days | ~78% reduction | [9] |

| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 2 weeks | ~98% reduction | [9] |

| Dermal Microfilarial Load | Single Oral Dose (150 µg/kg) | 12 months | Counts remain at very low levels | [9] |

| Ocular Microfilarial Load | Single Oral Dose (100-200 µg/kg) | 12 months | Significant reduction vs. placebo | [15] |

| Adult Female Worm Fertility | Annual Doses (150 µg/kg) for 3 years | 3 years | ~50% reduction in worm life expectancy | [19] |

| Adult Female Worm Fertility | Quarterly Doses (150 µg/kg) for 3 years | 3 years | ~70% reduction in worm life expectancy |[19] |

Mechanism of Action

Ivermectin exerts its potent anthelmintic effect by targeting the nervous system of invertebrate parasites.[3]

-

Primary Target: The primary molecular target of Ivermectin is the glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of invertebrates.[6][7]

-

Mode of Action:

-

Ivermectin binds with high affinity to a unique site on the GluCl receptor, distinct from the glutamate binding site.[7]

-

This binding locks the channel in an open state, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell.[5][6]

-

The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane.[9]

-

This sustained hyperpolarization leads to flaccid paralysis and eventual death of the parasite.[3]

-

-

Selective Toxicity: The high safety profile of Ivermectin in mammals is due to two main factors: 1) mammals do not have glutamate-gated chloride channels, and 2) Ivermectin has a low affinity for other mammalian ligand-gated channels and generally does not cross the blood-brain barrier at therapeutic doses.[5][6]

The Mectizan® Donation Program

A critical chapter in the history of Ivermectin is its distribution for human use. Recognizing that the populations most affected by onchocerciasis could not afford the treatment, Merck's then-CEO, Dr. P. Roy Vagelos, announced in 1987 that the company would donate Mectizan® free of charge for as long as needed.[3][6]

-

Establishment: The Mectizan® Donation Program (MDP) was established to oversee the distribution of the drug through a unique public-private partnership involving Merck, the WHO, the World Bank, and various non-governmental organizations.[1][17]

-

Expansion: In 1998, the donation was expanded to include treatment for lymphatic filariasis in African nations where the disease is co-endemic with onchocerciasis.[6][17]

-

Impact: The MDP is the longest-running, disease-specific drug donation program of its kind.[17] It has enabled the treatment of hundreds of millions of people annually and has been instrumental in dramatically reducing the prevalence of river blindness and lymphatic filariasis, preventing countless cases of blindness and disability.[6]

Conclusion

The discovery and development of Ivermectin represent a triumph of scientific innovation, collaboration, and corporate philanthropy. The journey from a single soil microbe to a drug that has saved millions from debilitating parasitic diseases earned Satoshi Ōmura and William C. Campbell the 2015 Nobel Prize in Physiology or Medicine. The story of Ivermectin serves as a powerful model for drug discovery from natural products and highlights the profound impact that can be achieved when scientific advancement is coupled with a commitment to global health equity. Its continued use in mass drug administration programs offers the promise of eliminating ancient scourges and improving the lives of billions in the world's most vulnerable communities.

References

- 1. The Mectizan Donation Program: 20 years of successful collaboration - a retrospective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merck & Co. - Wikipedia [en.wikipedia.org]

- 3. Project MUSE - Profitable Gifts: A History of the Merck Mectizan Donation Program and Its Implications for International Health [muse.jhu.edu]

- 4. A community trial of ivermectin for onchocerciasis in Sierra Leone: clinical and parasitological responses to the initial dose. | Semantic Scholar [semanticscholar.org]

- 5. Ivermectin - Wikipedia [en.wikipedia.org]

- 6. mectizan.org [mectizan.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A comparison of 6-, 12-, and 24-monthly dosing with ivermectin for treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. scribd.com [scribd.com]

- 12. Clinical Treatment of Onchocerciasis | Filarial Worms | CDC [cdc.gov]

- 13. Effect of single-dose ivermectin therapy on human Onchocerca volvulus infection with onchocercal ocular involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lymphatic filariasis - Wikipedia [en.wikipedia.org]

- 15. merck.com [merck.com]

- 16. Therapeutic and Formulation Advances of Ivermectin in Veterinary and Human Medicine [mdpi.com]

- 17. Macrofilaricidal Efficacy of Repeated Doses of Ivermectin for the Treatment of River Blindness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taskforce.org [taskforce.org]

- 19. The effects of high-dose ivermectin regimens on Onchocerca volvulus in onchocerciasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Ivermectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin is a potent, broad-spectrum antiparasitic agent belonging to the avermectin class of 16-membered macrocyclic lactones. It is a semi-synthetic derivative of avermectin, a fermentation product of the soil actinomycete Streptomyces avermitilis. Structurally, ivermectin is a mixture of two homologous compounds: primarily 22,23-dihydroavermectin B1a (H₂B1a), which constitutes at least 80% of the mixture, and 22,23-dihydroavermectin B1b (H₂B1b) at 20% or less.[1] Its mechanism of action involves the high-affinity, allosteric modulation of glutamate-gated chloride channels (GluClRs) in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and subsequent death of the parasite.[1][2][3] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.

Chemical Structure and Composition

Ivermectin is not a single chemical entity but a mixture of two closely related analogues. The major component, H₂B1a, differs from the minor component, H₂B1b, only by a methylene group at the C-25 position; H₂B1a possesses a sec-butyl side chain, whereas H₂B1b has an isopropyl side chain.[1] This difference arises from the incorporation of either L-isoleucine or L-valine precursors during the biosynthesis of the avermectin precursors by S. avermitilis.

The core structure is a complex pentacyclic lactone, which includes a spiroketal system and is glycosidically linked to an oleandrose disaccharide at the C-13 position. The semi-synthetic modification from the natural avermectins involves the selective catalytic hydrogenation of the double bond at the C-22 to C-23 position, a process that enhances the compound's safety and efficacy profile.[1]

IUPAC Nomenclature

-

Ivermectin B1a: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.

-

Ivermectin B1b: (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-(propan-2-yl)spiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.[4]

Physicochemical Properties

The physicochemical properties of the two ivermectin components are summarized in the table below. The overall molecule is lipophilic, which contributes to its pharmacokinetic profile and distribution in the body.

| Property | Ivermectin B1a (H₂B1a) | Ivermectin B1b (H₂B1b) |

| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₇H₇₂O₁₄ |

| Molecular Weight | 875.10 g/mol [1][5] | 861.09 g/mol [1][4] |

| CAS Number | 71827-03-7 | 70209-81-3[4] |

| Appearance | White solid / powder | White solid / powder |

| Melting Point | 149-153 °C[5] | Data not readily available |

| Solubility | Insoluble in water and hexane. Soluble in methanol, DMSO, chloroform, ethanol, ethyl acetate, acetone, and acetonitrile.[5] | Insoluble in water. |

| logP (Octanol/Water) | 3.3 (Computed) | 3.8 (Computed)[4] |

Synthesis and Production Workflow

The production of ivermectin is a two-stage semi-synthetic process. It begins with the microbial fermentation of Streptomyces avermitilis to produce the natural avermectin precursors, followed by a selective chemical hydrogenation step.

Experimental Protocols

Protocol: Fermentation of S. avermitilis

This protocol is a representative summary for the production of the avermectin precursors.

-

Inoculum Preparation: A pure culture of Streptomyces avermitilis is grown on a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) for 7-10 days. Colonies are then used to inoculate a seed medium in a shake flask.[6]

-

Seed Culture: The seed culture is incubated for 24-48 hours at approximately 28-31°C with continuous agitation to generate sufficient biomass.[7]

-

Production Fermentation: The seed culture (typically 5-10% v/v) is transferred to a production fermenter containing an optimized growth medium. A representative medium (SM2) contains soluble corn starch, yeast extract, KCl, CaCO₃, and MgSO₄ at a pH of 7.0-7.2.[7][8]

-

Incubation: The fermentation is carried out for 10-14 days at 28-31°C with controlled aeration and agitation.[7]

-

Extraction: As avermectin is primarily an intracellular product, the cell biomass is harvested by centrifugation. The cell pellet is then extracted with an organic solvent, such as methanol, to solubilize the avermectin components.[6]

-

Purification: The crude extract is then purified using chromatographic techniques to yield a concentrated mixture of avermectin B1a and B1b.

Protocol: Hydrogenation of Avermectin B1

The conversion of avermectin to ivermectin involves the selective reduction of the C22-C23 double bond.

-

Catalyst: A homogeneous rhodium-based catalyst, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), is typically employed for this selective hydrogenation.[5] Other rhodium-phosphine complexes with hydrazine may also be used.[9][10]

-

Reaction Conditions: The avermectin mixture is dissolved in a suitable organic solvent (e.g., aromatic hydrocarbons). The catalyst is added, and the reaction is carried out under a hydrogen atmosphere (0.1 to 15 MPa) at an elevated temperature (60 to 100 °C).[9]

-

Monitoring and Quenching: The reaction is monitored by HPLC until the starting material is consumed.

-

Purification: Upon completion, the catalyst is removed, and the resulting ivermectin mixture is purified through crystallization and/or chromatography to meet pharmaceutical standards.

Protocol: Quantification by Reverse-Phase HPLC

This is a representative protocol for the analytical quantification of ivermectin in pharmaceutical formulations.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., KROMASIL C18, 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile, methanol, and water.[11][12]

-

Detection: UV detection at a wavelength of 245 nm or 254 nm.[11][13]

-

Sample Preparation: A standard stock solution of ivermectin is prepared in the mobile phase or methanol. Test samples are accurately weighed, dissolved, and diluted to fall within the linear range of the calibration curve (e.g., 5-25 µg/mL).[12]

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions. The concentration of ivermectin is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.[12]

Mechanism of Action: Signaling Pathway

Ivermectin's primary molecular target in invertebrates is the glutamate-gated chloride channel (GluClR), a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission.[2][14] Ivermectin acts as a positive allosteric modulator, binding to a site distinct from the glutamate-binding site.

The binding site is located in the transmembrane domain, at the interface between adjacent subunits, specifically involving the M3 helix of one subunit and the M1 helix of the neighboring subunit.[2][3] This binding "locks" the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions (Cl⁻).[1][15] The resulting hyperpolarization of the neuronal or muscle cell membrane prevents the transmission of electrical signals, causing flaccid paralysis and eventual death of the parasite.[1]

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro-25-(1-methylethyl)- | C47H72O14 | CID 6321425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. SK281816B6 - Method for the preparation of ivermectin - Google Patents [patents.google.com]

- 10. JPH09104695A - Preparation of ivermectin - Google Patents [patents.google.com]

- 11. doaj.org [doaj.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Method development and validation for ivermectin quantification. [wisdomlib.org]

- 14. researchgate.net [researchgate.net]

- 15. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

The Core Pharmacokinetics and Pharmacodynamics of Ivermectin: A Technical Guide

Introduction

Ivermectin is a semi-synthetic, broad-spectrum antiparasitic agent belonging to the avermectin family of macrocyclic lactones.[1][2] Discovered in the 1970s from the fermentation broth of the soil bacterium Streptomyces avermitilis, it was first commercialized for veterinary use in 1981 and approved for human use in 1987 to treat onchocerciasis (river blindness).[1][3] Its utility has since expanded to a host of other parasitic infections, including strongyloidiasis, ascariasis, scabies, and lymphatic filariasis.[3][4] This guide provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of ivermectin, tailored for researchers and drug development professionals.

Pharmacokinetics (PK)

The pharmacokinetic profile of ivermectin is characterized by slow absorption, wide distribution, hepatic metabolism, and slow excretion.[5] These properties are significantly influenced by the formulation, route of administration, and the species being studied.[5][6]

Absorption

Following oral administration in humans, ivermectin is systemically absorbed, with peak plasma concentrations (Cmax) typically reached in approximately 4 hours.[7] The formulation significantly impacts bioavailability; an oral ethanolic solution was found to have approximately twice the systemic availability of tablet or capsule forms.[8] The presence of food, particularly a high-fat meal, can increase the bioavailability by about 2.5 times.[7][9]

Distribution

Ivermectin is highly lipophilic and distributes widely throughout the body, with a large apparent volume of distribution of 3 to 3.5 L/kg.[3][9] It is extensively bound to plasma proteins, approximately 93%.[3][10] A key feature of ivermectin's safety profile in mammals is its limited ability to cross the blood-brain barrier.[3][11] This is due to the action of the efflux transporter P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively pumps ivermectin out of the central nervous system.[3] Certain dog breeds, such as Collies, with a mutation in the MDR1 gene are highly sensitive to ivermectin toxicity due to impaired P-gp function.[3]

Metabolism

Ivermectin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][10] This process generates at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[10] Two of these metabolites, M1 and M2, retain some toxicity to mosquitos.[3] Co-administration with drugs that inhibit CYP3A4 (e.g., certain statins, HIV protease inhibitors, calcium channel blockers) can increase ivermectin's plasma concentration and the risk of toxicity.[3]

Excretion

The primary route of elimination for ivermectin and its metabolites is through the feces, accounting for the vast majority of the administered dose over an estimated 12 days.[9] Less than 1% of the dose is excreted in the urine.[3][9] The elimination half-life (t½) in humans is approximately 18 hours following a single oral dose.[7][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of ivermectin from various studies.

Table 1: Pharmacokinetic Parameters of Oral Ivermectin in Humans

| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC | Reference Subjects |

| 12 mg (tablet) | 46.5 | 4.3 | 17.7 | 829 ng·h/mL | Healthy Volunteers |

| 12 mg (capsule) | 44.5 | 3.6 | 17.6 | 825 ng·h/mL | Healthy Volunteers |

| 12 mg (solution) | 81.3 | 3.6 | 13.0 | 1410 ng·h/mL | Healthy Volunteers |

| 150 µg/kg | 37.9 | ~4 | ~26.4 | 1007 ng·h/mL | Healthy Volunteers (Male) |

| 150 µg/kg | 25.2 | ~4 | ~21.7 | 640 ng·h/mL | Healthy Volunteers (Female) |

| 12 mg | 23.3 - 48.7 | 4 - 6 | 22 - 28 | - | Onchocerciasis Patients |

Data compiled from multiple sources.[8][12]

Table 2: Comparative Pharmacokinetic Parameters in Animals

| Species | Route | Dose | Cmax (ng/mL) | t½ (h) | Reference |

| Dogs | Oral | - | 132.6 ± 43.0 | 80.3 ± 29.8 | [1] |

| Rabbits | Subcutaneous | - | 34.0 ± 1.6 | 10.4 ± 2.3 | [1] |

| Cattle | Pour-on | 1 mg/kg | 0.10 - 0.11 | - | [13] |

Experimental Protocols & Visualizations

Experimental Workflow: Pharmacokinetic Analysis

A typical experimental workflow for determining the pharmacokinetic profile of ivermectin involves sequential blood sampling after drug administration, followed by plasma extraction and quantification using a validated analytical method.

Caption: Workflow for a typical ivermectin pharmacokinetic study.

Methodology: Quantification of Ivermectin in Plasma

The quantification of ivermectin in biological matrices like plasma is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[14]

-

Sample Preparation (Plasma Extraction):

-

A known volume of plasma (e.g., 1 mL) is mixed with an internal standard.

-

The sample is subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from plasma proteins and other interfering substances.

-

The resulting extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase.

-

-

Derivatization:

-

Since ivermectin does not have a native fluorophore, a pre-column derivatization step is required to make it detectable by a fluorescence detector.

-

This is often achieved by reacting the extracted sample with a mixture of acetic anhydride and N-methylimidazole in a solvent like acetonitrile. This reaction converts the non-fluorescent ivermectin into a stable, highly fluorescent derivative.

-

-

Chromatographic Separation (HPLC):

-

An aliquot of the derivatized sample is injected into an HPLC system.

-

Separation is performed on a reverse-phase column (e.g., C18) under isocratic conditions.

-

The mobile phase typically consists of a mixture of organic solvents like methanol, acetonitrile, and tetrahydrofuran.

-

-

Detection and Quantification:

-

The eluent from the column passes through a fluorescence detector set at appropriate excitation and emission wavelengths for the ivermectin derivative.

-

The concentration of ivermectin in the original plasma sample is determined by comparing the peak area of the ivermectin derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

-

Pharmacodynamics (PD)

Primary Mechanism of Action

The primary antiparasitic action of ivermectin is mediated through its selective, high-affinity binding to glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[1][3][15]

-

Binding to GluCls: Ivermectin binds to a site on the transmembrane domain of the GluCl channel protein.[3][7]

-

Channel Opening: This binding locks the channel in an open conformation, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell.[3][16]

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic cell membrane.

-

Paralysis and Death: This sustained hyperpolarization makes the neuron or muscle cell unresponsive to excitatory stimuli, leading to flaccid paralysis and ultimately the death of the parasite.[4][15]

Compounds of this class may also interact with other ligand-gated chloride channels, such as those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[9][11]

Selective Toxicity

The high margin of safety for ivermectin in mammals is attributed to three key factors:

-

Mammals do not have glutamate-gated chloride channels.[11]

-

Avermectins have a low affinity for mammalian ligand-gated chloride channels.[11]

-

Ivermectin does not readily cross the blood-brain barrier in humans and most mammals due to the P-glycoprotein efflux pump.[3][11]

Signaling Pathway Diagram: Ivermectin's Effect on Invertebrate Nerve/Muscle Cells

Caption: Ivermectin's mechanism of action on invertebrate GluCl channels.

Methodology: In Vitro Efficacy Assay (General Protocol)

In vitro assays are crucial for determining the potency of antiparasitic agents. A common model organism is the nematode Caenorhabditis elegans due to its well-characterized genetics and sensitivity to ivermectin.

-

Organism Culture: C. elegans are maintained on nematode growth medium (NGM) agar plates seeded with a lawn of E. coli OP50 as a food source. Age-synchronized populations (e.g., L4 larvae) are typically used for assays.

-

Drug Preparation: Ivermectin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in liquid culture medium (e.g., S-medium) to achieve the desired final test concentrations.

-

Assay Setup:

-

The assay is performed in a multi-well plate format (e.g., 96-well plate).

-

A defined number of age-synchronized worms are transferred into each well containing the liquid medium.

-

Ivermectin dilutions are added to the treatment wells. Control wells receive the vehicle (e.g., DMSO) at the same concentration used in the treatment wells.

-

-

Incubation: The plate is incubated under standard conditions for a defined period (e.g., 24 to 48 hours).

-

Endpoint Assessment (Paralysis/Mortality):

-

After incubation, worms in each well are observed under a dissecting microscope.

-

Motility is assessed by prodding the worms with a platinum wire pick. Worms that fail to exhibit sinusoidal movement either spontaneously or in response to prodding are scored as paralyzed or dead.

-

The percentage of paralyzed/dead worms is calculated for each concentration.

-

-

Data Analysis: The results are used to plot a dose-response curve, from which key potency parameters like the EC₅₀ (half-maximal effective concentration) can be calculated.

Conclusion

Ivermectin's efficacy as a broad-spectrum antiparasitic agent is a direct result of its unique pharmacokinetic and pharmacodynamic properties. Its high affinity for invertebrate-specific glutamate-gated chloride channels provides a targeted mechanism of action, while its interaction with the mammalian P-glycoprotein system ensures a wide margin of safety. A thorough understanding of its absorption, distribution, metabolism, and excretion profiles, along with the factors that influence them, is critical for optimizing existing therapeutic regimens and guiding the development of new formulations and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivermectin - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. scispace.com [scispace.com]

- 11. Alice | 0.5% | Lotion | এলাইস ০.৫% লোশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Pharmacokinetics and Bioequivalence of Pour-On Ivermectin Formulations in Korean Hanwoo Cattle [mdpi.com]

- 14. Comparative pharmacokinetics of some injectable preparations containing ivermectin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ivermectin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. google.com [google.com]

An In-depth Technical Guide to Ivermectin Targets in Parasitic Nematodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivermectin, a cornerstone of anthelmintic therapy, exerts its potent effects by targeting specific ligand-gated ion channels in parasitic nematodes. This technical guide provides a comprehensive overview of the molecular targets of ivermectin, with a primary focus on the glutamate-gated chloride channels (GluCls), which are considered its principal targets. The guide also explores the role of other potential targets, including GABA-gated chloride channels, P-glycoproteins, and nicotinic acetylcholine receptors. Detailed experimental protocols for the characterization of these targets are provided, alongside quantitative data on ivermectin's potency and binding affinities. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of ivermectin's mechanism of action and the methodologies used to investigate it.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The primary mechanism of action of ivermectin involves its interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[1][2] Ivermectin acts as a positive allosteric modulator and a direct agonist of these channels.[3][4] It binds to a site distinct from the glutamate-binding site, locking the channel in an open conformation.[1] This leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscle cell membranes.[1][5] The sustained hyperpolarization results in flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately leading to starvation and death.[6][7][8]

Quantitative Data: Ivermectin Potency and Binding Affinity for GluCls

The following table summarizes the half-maximal effective concentration (EC50) and dissociation constant (Kd) values for ivermectin's interaction with GluCls from different nematode species. These values highlight the high affinity and potency of ivermectin for its primary target.

| Nematode Species | GluCl Subunit | Experimental System | Parameter | Value | Reference |

| Haemonchus contortus | HcGluClα3B | Xenopus oocytes | EC50 | ~0.1 ± 1.0 nM | [3] |

| Haemonchus contortus | HcGluClα3B | - | Kd | 0.35 ± 0.1 nM | [3] |

| Caenorhabditis elegans | GluClα3B | Xenopus oocytes | EC50 | - | [3] |

| Haemonchus contortus | avr-14b | Xenopus oocytes | EC50 (Glutamate) | 43 µM | [6] |

Signaling Pathway of Ivermectin Action at GluCls

The binding of ivermectin to GluCls initiates a straightforward yet potent signaling cascade leading to paralysis.

Secondary and Other Potential Targets

While GluCls are the primary targets, ivermectin has been shown to interact with other ion channels and proteins, which may contribute to its overall anthelmintic activity and the development of resistance.

GABA-Gated Chloride Channels

Ivermectin can also modulate γ-aminobutyric acid (GABA)-gated chloride channels.[9][10] In some nematode species, ivermectin can potentiate GABA-evoked currents, while in others, it can have an inhibitory effect.[11][12][13] The physiological relevance of these interactions at therapeutic concentrations is still under investigation.[9][10]

P-Glycoproteins (PGPs)

P-glycoproteins are ATP-binding cassette (ABC) transporters that function as efflux pumps. Overexpression of PGPs has been implicated in ivermectin resistance in some parasitic nematodes by actively pumping the drug out of the cells, thereby reducing its intracellular concentration at the target sites.

Nicotinic Acetylcholine Receptors (nAChRs)

Studies in C. elegans have shown that ivermectin can inhibit levamisole-sensitive nicotinic acetylcholine receptors (L-AChRs), which are excitatory receptors involved in neuromuscular transmission.[11][14] This inhibitory action could potentially contribute to the paralytic effects of ivermectin.

Experimental Protocols for Target Characterization

The following section provides detailed methodologies for key experiments used to identify and characterize ivermectin targets in parasitic nematodes.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

TEVC is a powerful electrophysiological technique used to study the function of ion channels expressed in Xenopus oocytes.[5][15][16][17][18]

Objective: To measure the ion currents flowing through a specific nematode ion channel in response to ivermectin.

Materials:

-

Xenopus laevis oocytes

-

cRNA of the nematode ion channel of interest

-

Microinjection setup

-

TEVC amplifier and data acquisition system

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Ivermectin solutions of varying concentrations

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a mature female Xenopus laevis and defolliculate them using collagenase treatment.

-

cRNA Injection: Inject the cRNA encoding the nematode ion channel subunit(s) into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-7 days to allow for channel expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply ivermectin at various concentrations through the perfusion system.

-

Record the resulting changes in membrane current.

-

-

Data Analysis: Analyze the current responses to determine the EC50 and other pharmacological properties of ivermectin on the expressed channel.

RNA Interference (RNAi) for Gene Knockdown in C. elegans

RNAi is a widely used technique to study gene function by silencing the expression of a target gene.[1][2][11][19][20]

Objective: To determine if the knockdown of a specific gene in C. elegans confers resistance to ivermectin, suggesting it is a target.

Materials:

-

C. elegans (wild-type and mutant strains)

-

E. coli strain HT115(DE3) engineered to express double-stranded RNA (dsRNA) corresponding to the target gene

-

Nematode Growth Medium (NGM) plates containing ampicillin and IPTG

-

Ivermectin

Procedure:

-

Prepare RNAi Plates: Seed NGM plates with the engineered E. coli strain and induce dsRNA expression with IPTG.

-

Expose Worms to dsRNA: Place synchronized L4 stage C. elegans on the RNAi plates. The worms will feed on the bacteria, ingesting the dsRNA.

-

Ivermectin Sensitivity Assay:

-

Assess the phenotype of the worms (e.g., paralysis, growth, survival) after a set period.

-

Analysis: Compare the ivermectin sensitivity of the worms with the knocked-down gene to that of control worms (fed with bacteria containing an empty vector). Increased resistance in the knockdown worms indicates the gene product is likely an ivermectin target.

Radioligand Binding Assay

This technique is used to quantify the binding of a radiolabeled ligand (e.g., [3H]ivermectin) to its receptor in a tissue homogenate or membrane preparation.

Objective: To determine the binding affinity (Kd) and density (Bmax) of ivermectin to its target receptors.

Materials:

-

Nematode tissue or membrane preparations expressing the target receptor

-

Radiolabeled ivermectin (e.g., [3H]ivermectin)

-

Non-radiolabeled ivermectin (for competition assays)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize nematode tissue and prepare a membrane fraction by centrifugation.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of radiolabeled ivermectin in the absence (for total binding) or presence (for non-specific binding) of a high concentration of non-radiolabeled ivermectin.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding experiments (using increasing concentrations of radiolabeled ivermectin) to determine Kd and Bmax.

Generation and Analysis of Transgenic Nematodes

Creating transgenic nematodes that overexpress or lack a specific target gene is a powerful tool for in-vivo target validation.[4]

Objective: To confirm the role of a specific gene in ivermectin sensitivity in a living organism.

Materials:

-

C. elegans

-

DNA construct containing the gene of interest (for overexpression) or a knockout construct

-

Microinjection setup

-

Selection markers (e.g., fluorescent proteins)

Procedure:

-

Microinjection: Inject the DNA construct into the gonad of young adult hermaphrodite C. elegans.

-

Selection of Transgenic Animals: Identify transgenic progeny based on the expression of the selection marker.

-

Ivermectin Sensitivity Assay: Perform ivermectin sensitivity assays on the transgenic worms and compare their phenotype to wild-type worms.

-

Analysis:

-

Overexpression: Increased sensitivity to ivermectin in worms overexpressing the gene would confirm it as a target.

-

Knockout: Resistance to ivermectin in knockout worms would also validate the gene as a target.

-

Conclusion

Ivermectin's primary mode of action in parasitic nematodes is the potentiation and direct activation of glutamate-gated chloride channels, leading to paralysis and death. However, its interactions with other targets such as GABA-gated chloride channels, P-glycoproteins, and nicotinic acetylcholine receptors may also play a role in its efficacy and the development of resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of ivermectin's molecular targets and the mechanisms of anthelmintic resistance. A thorough understanding of these fundamental aspects is crucial for the development of novel anthelmintics and strategies to prolong the effectiveness of this vital drug.

References

- 1. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.bellarmine.edu [scholarworks.bellarmine.edu]

- 3. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]

- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 7. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Transcriptomics of ivermectin response in Caenorhabditis elegans: Integrating abamectin quantitative trait loci and comparison to the Ivermectin-exposed DA1316 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 18. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 20. PROTOCOL 4 RNAi mediated inactivation of autophagy genes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Properties of Ivermectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a macrocyclic lactone traditionally celebrated for its potent anti-parasitic activity, is increasingly being recognized for its significant anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ivermectin's anti-inflammatory properties, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Toll-like receptor 4 (TLR4), and the NLRP3 inflammasome. This document synthesizes quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ivermectin in inflammatory diseases.

Introduction

Ivermectin, a derivative of avermectin, was first introduced as a broad-spectrum anti-parasitic agent for veterinary use and was later approved for human use to treat a variety of parasitic infections.[1] Beyond its well-established role in combating parasites, a growing body of evidence has illuminated ivermectin's potent immunomodulatory and anti-inflammatory capabilities.[2] These properties have sparked considerable interest in its potential application for a range of inflammatory conditions.

The anti-inflammatory action of ivermectin is multifaceted, primarily revolving around its ability to suppress the production of pro-inflammatory cytokines.[3] Mechanistic studies have revealed that ivermectin can interfere with key inflammatory signaling cascades, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.[2][4] By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, ivermectin effectively dampens the transcription of genes encoding for inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5]

Furthermore, ivermectin has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent inducer of inflammation.[6] The drug's influence extends to the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the maturation and secretion of IL-1β.[4][7] This guide will delve into the intricate details of these mechanisms, supported by quantitative data and experimental methodologies from key studies.

Key Signaling Pathways Modulated by Ivermectin

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as LPS or pro-inflammatory cytokines, IκB is phosphorylated and subsequently degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.

Ivermectin has been demonstrated to exert its anti-inflammatory effects by potently inhibiting this pathway.[2] Studies have shown that ivermectin can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the subsequent transcription of pro-inflammatory cytokines.[2][5] This inhibitory action has been observed in various cell types, including macrophages and cancer cells.[8][9]

Modulation of TLR4 Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.

Ivermectin has been shown to interfere with TLR4-mediated inflammation.[6] By modulating the TLR4 signaling pathway, ivermectin can reduce the inflammatory response induced by LPS. This suggests that ivermectin may be beneficial in conditions where TLR4 activation plays a significant pathogenic role, such as in sepsis and other bacterial infections.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a component of the innate immune system that responds to a wide range of microbial and endogenous danger signals. Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, biologically active forms.

Recent studies have highlighted ivermectin's ability to suppress the activation of the NLRP3 inflammasome.[4][7] This inhibition leads to a reduction in the secretion of IL-1β, a potent pro-inflammatory cytokine. The mechanism of NLRP3 inhibition by ivermectin is an active area of research, but it represents a significant aspect of its anti-inflammatory profile.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from key studies investigating the anti-inflammatory effects of ivermectin.

Table 1: In Vivo Studies

| Animal Model | Ivermectin Dose | Route of Administration | Key Findings | Reference |

| Mouse (Allergic Asthma) | 2 mg/kg | Oral | Significantly diminished recruitment of immune cells and production of cytokines in bronchoalveolar lavage fluid.[10] | [10] |

| Mouse (LPS-induced endotoxemia) | 4 mg/kg | Oral | 50% reduction in mortality.[11] | [11] |

| Mouse (MHV infection) | 500 µg/kg | Intraperitoneal | Reduced viral load and liver damage.[12] | [12] |

| Rat (Bleomycin-induced pulmonary fibrosis) | 0.6 mg/kg | - | Mitigated pulmonary injury and reduced inflammatory cell infiltration.[4][7] | [4][7] |

Table 2: In Vitro Studies

| Cell Line | Ivermectin Concentration | Inflammatory Stimulus | Key Findings | Reference |

| RAW 264.7 (Murine Macrophages) | 0.625 - 5 mg/L | LPS | Suppressed activation of NF-κB, JNK, and p38.[11] | [11] |

| Human Ovarian Cancer and NF2 Tumor Cell Lines | 5-20 µM (IC50) | - | Blocked PAK1-dependent growth.[4] | [4] |

| Esophageal Squamous Cell Carcinoma Cells | 5 µM (IC50) | - | Inhibited proliferation and induced apoptosis via the NF-κB pathway.[13] | [13] |

Experimental Protocols

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is adapted from Zhang et al. (2008).[2]

Objective: To investigate the effect of ivermectin on LPS-induced pro-inflammatory cytokine production and NF-κB activation in murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Ivermectin (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for immunocytochemistry (antibodies against p65 subunit of NF-κB)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Ivermectin Treatment: Pre-treat the cells with various concentrations of ivermectin (or vehicle control - DMSO) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

-

NF-κB Translocation Analysis: For immunocytochemistry, grow cells on coverslips. After treatment, fix the cells, permeabilize, and incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of p65 using fluorescence microscopy.

Ovalbumin-Induced Allergic Asthma in Mice

This protocol is a general representation based on the study by Yan et al. (2011).[10]

Objective: To evaluate the anti-inflammatory effects of ivermectin in a mouse model of allergic asthma.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Ivermectin

-

Phosphate-Buffered Saline (PBS)

-

Equipment for aerosol challenge

-

Tools for bronchoalveolar lavage (BAL)

-

ELISA kits for cytokines and OVA-specific IgE and IgG1

Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Ivermectin Treatment: Administer ivermectin (e.g., 2 mg/kg) or vehicle (PBS) orally one hour before each challenge.

-

Aerosol Challenge: Challenge the mice with aerosolized OVA for a specified period on consecutive days (e.g., days 28, 29, and 30).

-

Sample Collection: 24 hours after the final challenge, collect blood samples for serum analysis and perform bronchoalveolar lavage (BAL) to collect BAL fluid.

-

Analysis:

-

Cell Count: Perform total and differential cell counts in the BAL fluid to assess inflammatory cell infiltration.

-

Cytokine Measurement: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.

-

Antibody Titer: Determine the serum levels of OVA-specific IgE and IgG1 by ELISA.

-

Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Conclusion

The evidence presented in this technical guide strongly supports the role of ivermectin as a potent anti-inflammatory agent. Its ability to modulate critical signaling pathways, including NF-κB, TLR4, and the NLRP3 inflammasome, provides a solid mechanistic basis for its observed effects. The quantitative data from both in vivo and in vitro studies demonstrate its efficacy in reducing inflammatory markers and improving outcomes in various inflammatory models. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic applications of ivermectin for a wide range of inflammatory diseases. Continued investigation is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical practice.

References

- 1. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 9. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of ivermectin in mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 12. Ivermectin reduces in vivo coronavirus infection in a mouse experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ivermectin's Interaction with Glutamate-Gated Chloride Channels

Executive Summary: Ivermectin, a macrocyclic lactone anthelmintic, exerts its potent effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3] These ligand-gated ion channels are exclusive to protostome invertebrates, providing a high degree of selectivity and safety in vertebrate hosts.[2][3] Ivermectin acts as a positive allosteric modulator, binding to a unique site on the channel complex distinct from the glutamate binding site.[4][5] This interaction locks the channel in an open conformation, leading to a persistent influx of chloride ions. The resulting hyperpolarization of neuronal and muscular cell membranes causes flaccid paralysis and ultimately the death of the parasite.[1][2][6][7] This guide provides a comprehensive overview of the molecular mechanism, structural basis, and electrophysiological consequences of ivermectin's action on GluCls, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

Ivermectin's primary mechanism involves the potentiation and direct activation of GluCls.[3] At low nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate.[4][8] At higher, yet still nanomolar to low micromolar, concentrations, ivermectin can directly gate the channel open in the absence of glutamate.[3][4] This dual action leads to a sustained, essentially irreversible increase in chloride ion conductance across the cell membrane.[3][9] The influx of negatively charged chloride ions hyperpolarizes the cell, inhibiting the generation of action potentials in neurons and preventing contraction in muscle cells, which results in paralysis and starvation of the parasite.[1][6][7]

Structural Basis of Ivermectin Binding

The crystal structure of ivermectin in complex with the Caenorhabditis elegans α-homopentameric GluCl has provided critical insights into its binding mechanism.[3] Ivermectin binds at the transmembrane domain (TMD), in a cleft formed at the interface between two adjacent subunits.[3][5][10] Specifically, it wedges itself between the M3 alpha-helix of the principal (+) subunit and the M1 alpha-helix of the complementary (-) subunit.[3][5] This binding action physically pushes the transmembrane helices apart, stabilizing the open state of the channel pore, which is lined by the M2 helices.[5][10] The interaction is thought to involve a series of hydrogen bonds and van der Waals interactions with residues from the M1, M2, and M3 helices and the M2-M3 loop.[3][5][11]

Quantitative Data on Ivermectin-GluCl Interactions

The potency and efficacy of ivermectin vary between different GluCl subtypes and species. The following tables summarize key quantitative parameters derived from electrophysiological and radioligand binding studies.

Table 1: Ivermectin Potency (EC50/Kd) on Various GluCls

| Receptor/Species | Subunit(s) | Method | Parameter | Value | Reference |

| H. contortus | GluClα3B | TEVC | EC50 (Activation) | ~0.1 - 1.0 nM | [9][12] |